molecular formula C5H6ClN3 B183972 2-Chloropyridine-3,4-diamine CAS No. 39217-08-8

2-Chloropyridine-3,4-diamine

Cat. No.: B183972
CAS No.: 39217-08-8
M. Wt: 143.57 g/mol
InChI Key: PWOIYBVEDIFBEO-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-diamine is a halogenated derivative of pyridine, characterized by the presence of chlorine and two amino groups on the pyridine ring. Its molecular formula is C5H6ClN3, and it has a molecular weight of 143.57 g/mol . This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various heterocyclic compounds , which suggests that it may interact with a variety of biological targets.

Mode of Action

It has been reported to react with hetarenecarboxylic acids in polyphosphoric acid at 160–170°c to give the corresponding 2-hetarylimidazo[4,5-c]pyridin-4-ones . This suggests that the compound may interact with its targets through a similar mechanism, leading to the formation of complex structures.

Biochemical Analysis

Biochemical Properties

2-Chloropyridine-3,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes. These molecular interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced, including potential toxic or adverse effects at high doses. For instance, high doses of this compound can lead to significant enzyme inhibition, disruption of cellular processes, and even cell death. It is crucial to determine the appropriate dosage range to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups that facilitate further metabolism and excretion. This compound can also interact with cofactors, such as NADH or FADH2, which are essential for redox reactions in metabolic pathways. The metabolism of this compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can be influenced by its interactions with these transporters and binding proteins, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride yields 2-chloropyridine, which can then be further aminated to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct reaction of pyridine with chlorine, followed by further reactions to introduce the amino groups. This process can be optimized to achieve high yields and purity .

Comparison with Similar Compounds

  • 2,3-Diamino-5-chloropyridine
  • 2,3-Diamino-6-chloropyridine
  • 2,5-Diaminopyridine

Comparison: Compared to these similar compounds, 2-chloropyridine-3,4-diamine is unique due to the specific positioning of its amino groups and chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

2-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOIYBVEDIFBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301412
Record name 2-chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39217-08-8
Record name 39217-08-8
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Record name 2-chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridine-3,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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